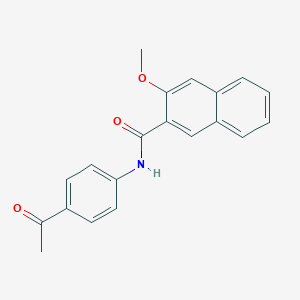
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide, also known as CMPD101, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of phenylamides and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is not fully understood. However, it has been proposed that N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammatory and immune responses. By inhibiting PDE4, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized on a large scale. It has also been found to exhibit potent activity against various diseases, making it an attractive candidate for further research. However, there are also some limitations to working with N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. It has been found to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is not fully understood, which may make it difficult to design experiments to investigate its activity.
将来の方向性
There are several future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. One area of interest is the development of drugs based on the structure of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide, which may lead to the development of more potent compounds. Moreover, the use of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide as a tool for investigating the role of PDE4 in disease may provide new insights into the pathogenesis of various diseases.
合成法
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide can be synthesized through a multi-step reaction involving the reaction of 3-chloro-2-nitroaniline with morpholine to form 3-chloro-2-morpholin-4-ylphenylamine. This intermediate is then reacted with pentanoyl chloride to form N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is a relatively simple process that can be performed on a large scale, making it an attractive compound for further research.
科学的研究の応用
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide a promising candidate for the development of drugs for the treatment of various diseases.
特性
分子式 |
C15H21ClN2O2 |
|---|---|
分子量 |
296.79 g/mol |
IUPAC名 |
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-7-14(19)17-13-6-4-5-12(16)15(13)18-8-10-20-11-9-18/h4-6H,2-3,7-11H2,1H3,(H,17,19) |
InChIキー |
JGDWUUFPFPDEHS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
正規SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)